Fumagillin
Descripción general
Descripción
Fumagillin is a mycotoxin produced primarily by the saprophytic filamentous fungus Aspergillus fumigatus . This mold is an opportunistic pathogen that can cause invasive aspergillosis, a disease with high mortality rates . Fumagillin has been used as an antimicrobial agent and has shown effectiveness in the treatment of acne vulgaris and rosacea .
Synthesis Analysis
Fumagillin and the related fumagillol have been targets in total synthesis, with several reported successful strategies, both racemic and asymmetric . The biosynthetic gene cluster and the metabolic pathway involved in its production and regulation have been explained in detail .
Molecular Structure Analysis
Fumagillin is a small molecule with a molecular weight of 458.54 g·mol −1 . Its chemical structure is characterized by a decatetraenedioic acid connected to a cyclohexane by an ester bond .
Chemical Reactions Analysis
The activity of fumagillin on its target, the methionine aminopeptidase type 2 (MetAP2) enzyme, has been described . The effects of blocking this enzyme in the host are also described .
Physical And Chemical Properties Analysis
Fumagillin is a small molecule with a molecular weight of 458.54 g·mol −1 . A decatetraenedioic acid connected to a cyclohexane by an ester bond characterizes its chemical structure .
Aplicaciones Científicas De Investigación
Mycotoxin Production
Fumagillin is a mycotoxin produced primarily by the saprophytic filamentous fungus Aspergillus fumigatus . This mold is an opportunistic pathogen that can cause invasive aspergillosis, a disease with high mortality rates . The production of secondary metabolites, including several mycotoxins like fumagillin, plays an important role in causing these infections .
Metabolic Pathway Regulation
The biosynthetic gene cluster and the metabolic pathway involved in the production and regulation of fumagillin have been studied . The activity of fumagillin on its target, the methionine aminopeptidase type 2 (MetAP2) enzyme, and the effects of blocking this enzyme in the host are also described .
Antimicrobial Agent
Fumagillin has been widely employed as an antimicrobial agent with honeybees and fish . Most analytical methods for its identification have been developed for these matrices .
Treatment of Honeybee Hive Infections
Fumagillin has applications in the treatment of honeybee hive infections with Nosema spp . However, some studies suggest that fumagillin is more toxic for honeybees than for N. ceranae and that low-level residues of fumagillin could lead to hyperproliferation of Nosema spp .
Host Cell Damage
Fumagillin contributes to host cell damage . It joins its target, MetAP2 protein, inside cells and significantly reduces the electron chain activity, the migration, and the proliferation ability on the A549 cells . It also affects the viability and proliferation ability of the RAW 264.7 macrophages .
Protection Against Phagocytosis
Fumagillin seems to protect the fungus against phagocytosis in vitro . During in vivo studies using infection of immunosuppressed mice, a lower fungal burden in the lungs of mice infected with the ∆ fmaA mutant was demonstrated .
Treatment of Cancer
Fumagillin and its derivatives have applications in different fields, such as the treatment of cancer . The activity of fumagillin on its target, the MetAP2 enzyme, and the effects of blocking this enzyme in the host are also described .
Microsporicidal Activity
Fumagillin has microsporicidal activity . This property makes it useful in the treatment of honeybee hive infections with Nosema spp .
Mecanismo De Acción
Target of Action
Fumagillin primarily targets the Methionine aminopeptidase 2 (MetAP2) enzyme in humans . MetAP2 is a metal-containing enzyme that removes the initiator methionine from the N-terminus of a newly synthesized protein . This step is required for correct protein folding and function .
Mode of Action
Fumagillin interacts with its target, MetAP2, inside cells . It binds to MetAP2 and significantly reduces the electron chain activity . This interaction results in changes such as reduced migration and proliferation ability in certain cell types .
Biochemical Pathways
It is known that fumagillin inhibits the rna synthesis and growth of microsporidial parasites . The activity of Fumagillin on MetAP2 and the effects of blocking this enzyme in the host have also been described .
Pharmacokinetics
It is known that fumagillin is a small molecule and it is expected to have drug-like properties .
Result of Action
Fumagillin has been shown to have significant effects at the molecular and cellular levels. It reduces the electron chain activity, the migration, and the proliferation ability of certain cell types . It also affects the viability and proliferation ability of certain macrophages . Fumagillin stimulates the germination and double branch hypha production of fungal cultures, pointing out an intrinsic resistant mechanism to fumagillin of fungal strains .
Action Environment
Fumagillin’s action, efficacy, and stability can be influenced by environmental factors. For instance, studies have shown that Fumagillin undergoes photolytic degradation in alcohol solution, photolytic degradation of crystalline Fumagillin, and thermal degradation in the presence and absence of air . Furthermore, the fungus that produces Fumagillin, Aspergillus fumigatus, is known to adapt to environmental stresses through the production of secondary metabolites, including several mycotoxins .
Safety and Hazards
Fumagillin should be used with caution in patients with known hypersensitivity to the drug . The potential risks of fumagillin use include gastrointestinal upset, diarrhea, rash, pruritus, urticaria, and hypersensitivity reactions . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Direcciones Futuras
Fumagillin has been shown to be effective in the treatment of acne vulgaris and rosacea . Future directions include the continuation of such colony studies with the application of fumagillin in spring, when the experimental colonies showed infection levels above the suggested treatment threshold of 10 6 spores/bee .
Propiedades
IUPAC Name |
(2E,4E,6E,8E)-10-[[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/b7-5+,8-6+,11-9+,12-10+/t19-,20-,23-,24-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGMYCMLYOUNGM-CSDLUJIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040736 | |
Record name | Fumagillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fumagillin | |
CAS RN |
23110-15-8 | |
Record name | Fumagillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23110-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fumagillin [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023110158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fumagillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fumagillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fumagillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FUMAGILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OW73204U1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
190-192 | |
Record name | Fumagillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.